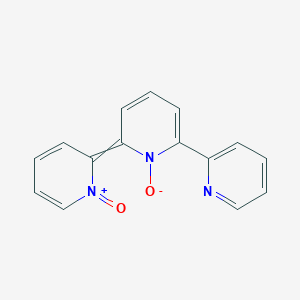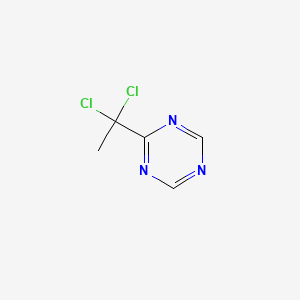
2-(1,1-Dichloroethyl)-1,3,5-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,1-Dichloroethyl)-1,3,5-triazine is an organic compound belonging to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-Dichloroethyl)-1,3,5-triazine typically involves the reaction of 1,1-dichloroethane with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of chlorine atoms on the triazine ring with the 1,1-dichloroethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,1-Dichloroethyl)-1,3,5-triazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the 1,1-dichloroethyl group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: In the presence of water or aqueous solutions, the compound can hydrolyze to form corresponding triazine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in organic solvents like dichloromethane or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic or basic aqueous solutions are used to facilitate hydrolysis.
Major Products Formed
Substitution Reactions: Substituted triazine derivatives with various functional groups.
Oxidation and Reduction: Oxidized or reduced triazine derivatives with altered chemical properties.
Hydrolysis: Hydrolyzed triazine compounds with hydroxyl or amino groups.
Applications De Recherche Scientifique
2-(1,1-Dichloroethyl)-1,3,5-triazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(1,1-Dichloroethyl)-1,3,5-triazine involves its interaction with molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of enzymatic activity or disruption of cellular processes. The specific pathways and targets depend on the context of its application, such as antimicrobial or anticancer activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1,1-Dichloroethyl)-1,3,5-triazine: Characterized by the presence of a 1,1-dichloroethyl group.
2-(1,1-Difluoroethyl)-1,3,5-triazine: Contains a 1,1-difluoroethyl group, which imparts different chemical properties.
2-(1,1-Dibromoethyl)-1,3,5-triazine: Contains a 1,1-dibromoethyl group, leading to distinct reactivity.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of chlorine atoms, which influence its reactivity and potential applications. The compound’s ability to undergo various chemical reactions and its potential in diverse scientific fields make it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
30361-86-5 |
|---|---|
Formule moléculaire |
C5H5Cl2N3 |
Poids moléculaire |
178.02 g/mol |
Nom IUPAC |
2-(1,1-dichloroethyl)-1,3,5-triazine |
InChI |
InChI=1S/C5H5Cl2N3/c1-5(6,7)4-9-2-8-3-10-4/h2-3H,1H3 |
Clé InChI |
UTYQRMODGAWFOB-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=NC=NC=N1)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


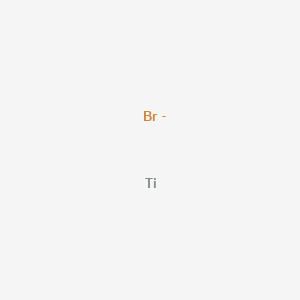


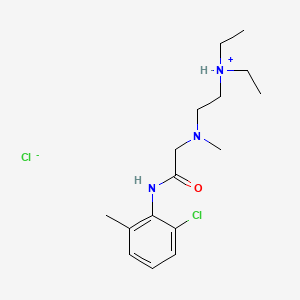

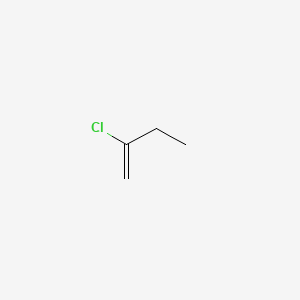
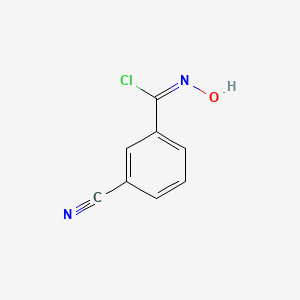

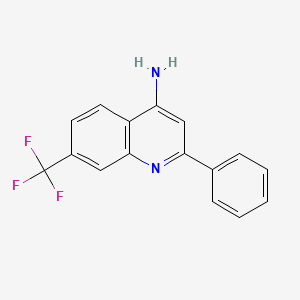

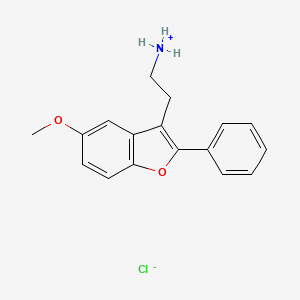
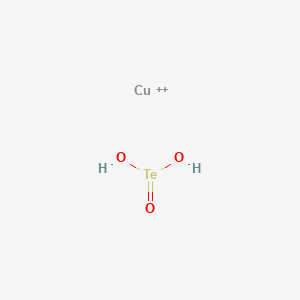
![N-[1-(2H-1,3-Benzodioxol-5-yl)but-1-en-1-yl]acetamide](/img/structure/B13741488.png)
